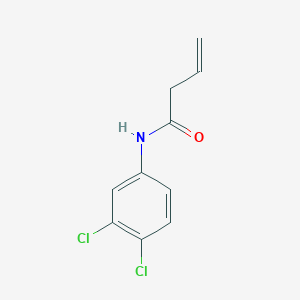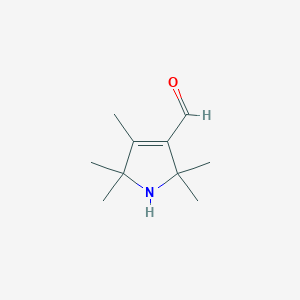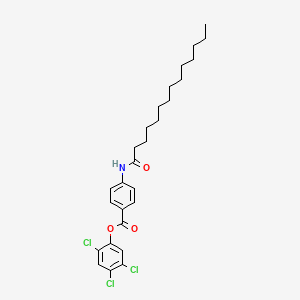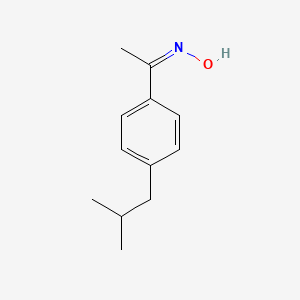
Benz(a)anthracene, 1,2-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benz(a)anthracene, 1,2-dimethyl- is a polycyclic aromatic hydrocarbon with a structure consisting of four fused benzene rings. This compound is known for its carcinogenic properties and is produced during the incomplete combustion of organic matter . It is commonly found in tobacco smoke and other environmental pollutants .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benz(a)anthracene, 1,2-dimethyl- typically involves Friedel-Crafts reactions, Elbs reaction, aromatic cyclodehydration, and Bradsher-type reactions from diarylmethanes . More recently, metal-catalyzed reactions with alkynes have also been employed .
Industrial Production Methods
Industrial production of Benz(a)anthracene, 1,2-dimethyl- often involves the incomplete combustion of carbon-containing fuels such as coal, oil, and wood . This process leads to the formation of various polycyclic aromatic hydrocarbons, including Benz(a)anthracene, 1,2-dimethyl-.
Analyse Chemischer Reaktionen
Types of Reactions
Benz(a)anthracene, 1,2-dimethyl- undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of quinones.
Reduction: This reaction involves the addition of hydrogen to the compound, reducing it to a less complex structure.
Common Reagents and Conditions
Common reagents used in these reactions include halogens (for halogenation), nitric acid (for nitration), sulfuric acid (for sulfonation), and various catalysts for Friedel-Crafts reactions .
Major Products
The major products formed from these reactions include halogenated derivatives, nitro derivatives, and sulfonated derivatives of Benz(a)anthracene, 1,2-dimethyl-.
Wissenschaftliche Forschungsanwendungen
Benz(a)anthracene, 1,2-dimethyl- has several scientific research applications, including:
Wirkmechanismus
The mechanism by which Benz(a)anthracene, 1,2-dimethyl- exerts its effects involves its interaction with cellular DNA, leading to mutations and the initiation of carcinogenesis . The compound is metabolized by cytochrome P450 enzymes to form reactive intermediates that can bind to DNA and cause damage . This process is mediated through the interleukin 2/interleukin 2 receptor pathway .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7,12-Dimethylbenz(a)anthracene: Another dimethyl derivative of Benz(a)anthracene, known for its potent carcinogenic properties.
Benzo(a)pyrene: A related polycyclic aromatic hydrocarbon with similar carcinogenic properties.
Uniqueness
Benz(a)anthracene, 1,2-dimethyl- is unique due to its specific methyl substitutions at the 1 and 2 positions, which influence its chemical reactivity and biological activity . This structural uniqueness makes it a valuable compound for studying the effects of specific molecular modifications on the behavior of polycyclic aromatic hydrocarbons.
Eigenschaften
CAS-Nummer |
75975-71-2 |
|---|---|
Molekularformel |
C20H16 |
Molekulargewicht |
256.3 g/mol |
IUPAC-Name |
1,2-dimethylbenzo[a]anthracene |
InChI |
InChI=1S/C20H16/c1-13-7-8-15-9-10-18-11-16-5-3-4-6-17(16)12-19(18)20(15)14(13)2/h3-12H,1-2H3 |
InChI-Schlüssel |
YQRNVIBATHFHCC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(C=C1)C=CC3=CC4=CC=CC=C4C=C32)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-[(Ethenylsulfanyl)methyl]oxirane](/img/structure/B14434683.png)
![8,10-Dichloro-5H-benzo[a]phenoxazin-5-one](/img/structure/B14434687.png)





